molecular formula C36H26BrN B2990337 N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine CAS No. 728039-63-2

N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine

Cat. No. B2990337
CAS RN: 728039-63-2
M. Wt: 552.515
InChI Key: VBQIVFTUXFKGKW-UHFFFAOYSA-N
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Description

N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .


Synthesis Analysis

The synthesis of similar compounds typically involves reactions at temperatures ranging from 100 to 220 °C, and depending on the reactivity of the amine, the reaction can last from a few hours to 48 hours .


Molecular Structure Analysis

Scanning tunneling microscopy images reveal the appearance of different conformations in the first monolayer with submolecular resolution . The highest occupied molecular orbital on several different adsorption structures was identified .


Physical And Chemical Properties Analysis

N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) has a molecular weight of 588.74 g/mol, a HOMO of 5.5 eV, and a LUMO of 2.4 eV . It has a melting point of 279-283 °C .

Scientific Research Applications

Optoelectronic Device Synthesis

N,N-Di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine and its derivatives are primarily investigated for their potential in synthesizing materials for optoelectronic devices. Chmovzh and Rakitin (2021) highlighted the significance of N,N-Diarylthiophen-2-amine units for crafting optoelectronic devices. Their study focused on the synthesis of N,N-bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine using Buchwald–Hartwig cross-coupling reaction, underlining the compound’s utility in the field of optoelectronics (Chmovzh & Rakitin, 2021).

Crystallographic and Molecular Docking Studies

Biphenyl-based compounds are also significant in pharmaceutical applications due to their biological activities. Kwong et al. (2017) synthesized a series of biphenyl ester derivatives and conducted crystallographic, spectral analysis, and molecular docking studies. Their findings revealed that these compounds have significant anti-tyrosinase activities, with some derivatives showing inhibitions comparable to standard inhibitors at certain concentrations. The study provides a foundation for understanding the structural requirements for tyrosinase inhibition and potential pharmaceutical applications (Kwong et al., 2017).

Application in Security Ink

The compound's derivatives have also been studied for their potential use in security inks. Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, and explored its multi-stimuli responsive properties. The molecule exhibited morphology-dependent fluorochromism, making it suitable for applications like security ink that require reversible color changes in response to mechanical force or pH stimuli (Lu & Xia, 2016).

Synthesis and Structural Analysis

Furthermore, the synthesis and structural analysis of biphenyl carbazole derivatives have been a topic of interest. Tang et al. (2021) detailed the synthesis of two biphenyl carbazole-based derivatives and characterized them through various methods including X-ray diffraction. They found that these compounds exhibit high thermal stabilities and potential applications in fields requiring materials with stable thermal properties (Tang et al., 2021).

properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26BrN/c37-33-19-11-29(12-20-33)32-17-25-36(26-18-32)38(34-21-13-30(14-22-34)27-7-3-1-4-8-27)35-23-15-31(16-24-35)28-9-5-2-6-10-28/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQIVFTUXFKGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

728039-63-2
Record name N,N-di([1,1'-biphenyl]-4-yl)-4'-bromo-[1,1'-biphenyl]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,4′-Iminobis(biphenyl) (2.0 g, 6.23 mmol), and 4,4′-dibromobiphenyl (3.9 g, 12.6 mmol) were mixed in 150 mL of anhydrous toluene. To the solution was bubbled nitrogen while stirring for 15 min. Pd(OAc)2 (0.02 g, 0.089 mmol), triphenylphosphine (0.09 g, 0.34 mmol) and tBuONa (1.15 g, 11.9 mmol) were added in sequence. The mixture was heated to reflux overnight under nitrogen. After cooling, the reaction mixture was filtered through Celite pad and the solvent was then evaporated. The residue (3.1 g, 90%) was recrystallized by toluene and the crystal was further purified by boiling with 15 ml degassed toluene, 2.7 g (78%) of the desired compound was collected.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

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